Methyl cis,cis-11,14-eicosadienoate Methyl cis,cis-11,14-eicosadienoate 11(Z),14(Z)-Eicosadienoic acid methyl ester is a more lipid soluble form of the ω-6 C20-2 fatty acid 11(Z),14(Z)-eicosadienoic acid, a naturally occurring PUFA. 11(Z),14(Z)-Eicosadienoic acid competitively inhibits inosine 5’-monophosphate dehydrogenase (Ki = 3.1 µM) and inhibits the binding of LTB4 to its receptor on neutrophils (Ki = 3.0 µM). Also, serum levels of eicosadienoic acids negatively correlate with degree of sleep disturbance. Eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids, which are potent vasodilators.
Brand Name: Vulcanchem
CAS No.: 61012-46-2
VCID: VC21234772
InChI: InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-
SMILES: CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Molecular Formula: C21H38O2
Molecular Weight: 322.5 g/mol

Methyl cis,cis-11,14-eicosadienoate

CAS No.: 61012-46-2

Cat. No.: VC21234772

Molecular Formula: C21H38O2

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl cis,cis-11,14-eicosadienoate - 61012-46-2

Specification

Description 11(Z),14(Z)-Eicosadienoic acid methyl ester is a more lipid soluble form of the ω-6 C20-2 fatty acid 11(Z),14(Z)-eicosadienoic acid, a naturally occurring PUFA. 11(Z),14(Z)-Eicosadienoic acid competitively inhibits inosine 5’-monophosphate dehydrogenase (Ki = 3.1 µM) and inhibits the binding of LTB4 to its receptor on neutrophils (Ki = 3.0 µM). Also, serum levels of eicosadienoic acids negatively correlate with degree of sleep disturbance. Eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids, which are potent vasodilators.
CAS No. 61012-46-2
Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
IUPAC Name methyl (11Z,14Z)-icosa-11,14-dienoate
Standard InChI InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-
Standard InChI Key GWJCFAOQCNNFAM-NQLNTKRDSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC
SMILES CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Canonical SMILES CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator